Ethyl 2-acetyl-5-(dimethylamino)-4-methylpentanoate
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Overview
Description
Ethyl 2-acetyl-5-(dimethylamino)-4-methylpentanoate is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-acetyl-5-(dimethylamino)-4-methylpentanoate typically involves multi-step organic reactions. One common method involves the Michael addition reaction, where a nucleophile adds to an α,β-unsaturated carbonyl compound. This reaction is often catalyzed by bases and can be performed under solvent-free conditions to enhance sustainability .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized synthetic routes that prioritize yield and purity. These methods often employ catalytic amounts of base and are designed to minimize waste and energy consumption, aligning with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetyl-5-(dimethylamino)-4-methylpentanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles like hydroxide ions (OH⁻), electrophiles like alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Ethyl 2-acetyl-5-(dimethylamino)-4-methylpentanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized as a green solvent in industrial processes, replacing more toxic solvents.
Mechanism of Action
The mechanism of action of Ethyl 2-acetyl-5-(dimethylamino)-4-methylpentanoate involves its interaction with molecular targets through various pathways. The dimethylamino group can participate in nucleophilic attacks, while the ester and acetyl groups can undergo hydrolysis and other reactions. These interactions can modulate biological pathways and chemical processes .
Comparison with Similar Compounds
Ethyl 2-acetyl-5-(dimethylamino)-4-methylpentanoate can be compared with similar compounds such as:
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Known for its use as a green solvent and its similar chemical structure.
Dimethylaminoethyl methacrylate: Another compound with a dimethylamino group, used in polymer synthesis and other applications.
Properties
CAS No. |
88023-09-0 |
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Molecular Formula |
C12H23NO3 |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
ethyl 2-acetyl-5-(dimethylamino)-4-methylpentanoate |
InChI |
InChI=1S/C12H23NO3/c1-6-16-12(15)11(10(3)14)7-9(2)8-13(4)5/h9,11H,6-8H2,1-5H3 |
InChI Key |
QRSPVKIRVAUMHD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(C)CN(C)C)C(=O)C |
Origin of Product |
United States |
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